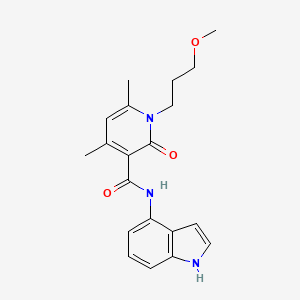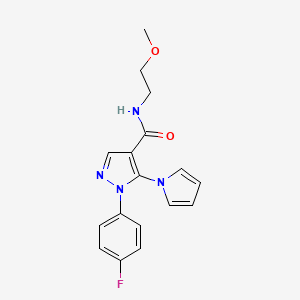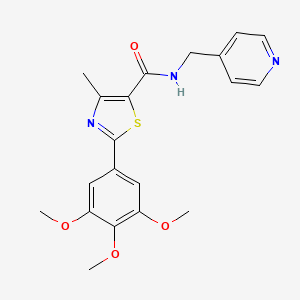
N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-吲哚-4-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺是一种复杂的有机化合物 , 属于吲哚衍生物 类。该化合物以其独特的结构为特征,包括吲哚环 、甲氧基丙基 和二氢吡啶甲酰胺 部分。由于其潜在的生物学和化学特性,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
N-(1H-吲哚-4-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括:
吲哚环的形成: 吲哚环可以通过费歇尔吲哚合成 来合成,该合成涉及在酸性条件下苯肼与醛或酮的反应。
甲氧基丙基的连接: 甲氧基丙基可以通过亲核取代反应 引入,其中合适的离去基团被甲氧基丙基部分取代。
二氢吡啶甲酰胺的构建: 这一步涉及汉茨奇吡啶合成 , 其中 β-酮酯、醛和氨或胺反应形成二氢吡啶环。然后通过酰胺化反应 引入甲酰胺基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器 、高通量筛选反应条件 以及使用催化剂 来提高反应效率和产率。
化学反应分析
反应类型
N-(1H-吲哚-4-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或醌。
还原: 还原反应可以将该化合物转化为其还原形式,例如二氢衍生物。
取代: 该化合物可以参与亲核或亲电取代反应,其中官能团被其他取代基取代。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃)。
还原剂: 硼氢化钠 (NaBH₄)、氢化铝锂 (LiAlH₄)。
取代试剂: 卤化物、烷基化试剂和亲核试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生醌,而还原可能产生二氢衍生物。
科学研究应用
N-(1H-吲哚-4-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺有几种科学研究应用:
化学: 用作合成更复杂分子以及有机合成中试剂的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎特性。
医学: 探索其潜在的治疗应用,例如针对各种疾病的药物开发。
工业: 用于开发新材料以及作为化学反应中的催化剂。
作用机制
N-(1H-吲哚-4-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。已知吲哚环与各种生物受体相互作用,而二氢吡啶部分可以调节离子通道和酶。该化合物可能通过与这些靶标结合,改变其活性并影响细胞过程来发挥其作用。
相似化合物的比较
类似化合物
- N-(1H-吲哚-3-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺
- N-(1H-吲哚-5-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺
独特之处
N-(1H-吲哚-4-基)-1-(3-甲氧基丙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺因其在吲哚环上的特定取代模式以及甲氧基丙基的存在而独一无二。这些结构特征使其具有独特的化学和生物学性质,使其与其他类似化合物区分开来。
属性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-13-12-14(2)23(10-5-11-26-3)20(25)18(13)19(24)22-17-7-4-6-16-15(17)8-9-21-16/h4,6-9,12,21H,5,10-11H2,1-3H3,(H,22,24) |
InChI 键 |
SRBOOLKKTCICEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC3=C2C=CN3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12171806.png)
![N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12171821.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12171825.png)



![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12171844.png)
![3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12171851.png)

![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12171859.png)
![(4E)-4-{[(3-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12171864.png)
![N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12171869.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B12171872.png)
